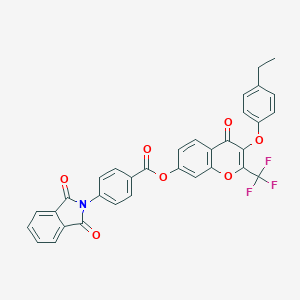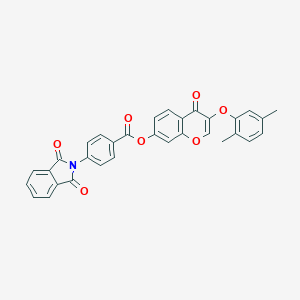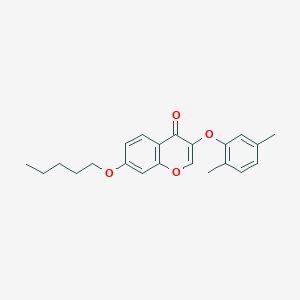
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. The fluorescence intensity is directly proportional to the concentration of copper ions, allowing for quantitative analysis of copper ions in various samples.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one offers several advantages for lab experiments, including high selectivity and sensitivity towards copper ions, low toxicity, and biocompatibility. However, it also has some limitations, including its limited solubility in water and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one research, including the development of new fluorescent probes for other metal ions, the optimization of the synthesis method to improve yield and purity, and the exploration of its potential applications in biomedical imaging and environmental monitoring.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions make it a promising candidate for various analytical applications, including environmental monitoring and biomedical imaging. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation reaction between 2-aminobenzoxazole, 4-propoxybenzaldehyde, 2,4,5-trimethoxybenzaldehyde, and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential use as a fluorescent probe for detecting metal ions, particularly copper ions. It has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for various analytical applications, including environmental monitoring and biomedical imaging.
Eigenschaften
Molekularformel |
C28H27NO6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-18(11-13-20)27(30)21(28-29-22-8-6-7-9-23(22)35-28)15-19-16-25(32-3)26(33-4)17-24(19)31-2/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
InChI-Schlüssel |
XSRJNBZFULPTER-QNGOZBTKSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)

